4-hydroxybenzhydrazide

Catalog No.
S596953
CAS No.
5351-23-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxybenzhydrazide

CAS Number

5351-23-5

Product Name

4-hydroxybenzhydrazide

IUPAC Name

4-hydroxybenzohydrazide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h1-4,10H,8H2,(H,9,11)

InChI Key

ZMZGIVVRBMFZSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN)O

Solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Hydroxy-benzoic Acid Hydrazide; p-Hydroxy-benzoic Acid Hydrazide; (p-Hydroxybenzoyl)hydrazine; 4-Hydroxybenzoic Acid Hydrazide; INHd 25; NSC 647; p-Hydroxybenzhydrazide

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)O

Chemical Properties and Synthesis:

4-Hydroxybenzohydrazide, also known as p-Hydroxybenzoic acid hydrazide, is a chemical compound with the formula C7H8N2O2. It belongs to the class of compounds called carbohydrazides and is structurally related to 4-hydroxybenzoic acid .

The synthesis of 4-hydroxybenzohydrazide involves the reaction between 4-hydroxybenzoic acid and hydrazine .

Potential Biological Activities:

Research suggests that 4-hydroxybenzohydrazide may possess various potential biological activities, though further investigation is necessary.

  • Antifungal Activity: A study reported antifungal properties of 4-hydroxybenzhydrazide against specific fungal strains . However, more extensive research is needed to confirm its efficacy and potential applications as an antifungal agent.

Applications in Analytical Chemistry:

-hydroxybenzhydrazide has been employed in analytical chemistry for specific applications:

  • Sugar Analysis: This compound can be used in the determination of maltose concentration from starch digestion and for analyzing sugars present in fructan-containing food hydrolysates .
  • Reducing Sugar Estimation: It can be utilized in colorimetric assays for estimating reducing sugars in processed feedstuff .

4-Hydroxybenzhydrazide is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. It is characterized by the presence of a hydrazide functional group attached to a 4-hydroxybenzene moiety. The compound typically appears as white to pale grey crystals or powder, and it has significant relevance in various chemical and biological applications due to its unique structural features.

4-HBH acts as a chromogenic reagent in sugar analysis. It reacts specifically with the aldehyde or ketone groups present in reducing sugars to form colored hydrazones. The intensity of the color produced is proportional to the concentration of reducing sugar, enabling its quantification [].

While detailed safety information is limited, it's advisable to handle 4-HBH with care following general laboratory safety practices. It should be considered a potential irritant and should not be ingested or inhaled.

Please Note:

  • The information on 4-HBH is primarily focused on its application in sugar analysis.
  • There is limited research available on its broader applications, mechanism of action in biological systems (if any), and extensive safety data.
, including:

  • Formation of Hydrazones: It reacts with aldehydes to form hydrazone derivatives, which are often used in organic synthesis.
  • Dehydration Reactions: Under specific conditions, it can lose water molecules, leading to the formation of more complex structures.
  • Oxidation Reactions: The compound can be oxidized to yield various products, which may have different biological activities.

The compound's behavior in reactions is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and affect reactivity.

Research indicates that 4-hydroxybenzhydrazide exhibits notable biological activities, including:

  • Antimicrobial Properties: Some studies have shown that it possesses antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: Its structure allows it to act as a radical scavenger, providing potential benefits in oxidative stress-related conditions.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, making it a candidate for further pharmacological studies.

4-Hydroxybenzhydrazide can be synthesized through several methods:

  • Conventional Method:
    • Reacting 4-hydroxybenzoic acid with hydrazine hydrate in methanol under reflux conditions for several hours.
    • The product is then purified through recrystallization from an appropriate solvent.
  • Microwave-Assisted Synthesis:
    • A more efficient method involves using microwave irradiation with hydrazine hydrate in methanol for a shorter duration (3-5 minutes).
    • This method often results in higher yields and reduced reaction times compared to conventional techniques .

4-Hydroxybenzhydrazide finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound serves as a reagent in analytical methods for detecting specific compounds.
  • Biochemical Research: Its properties make it useful in studying enzyme activities and interactions within biological systems.

Studies on 4-hydroxybenzhydrazide's interactions reveal its potential as a modulator of enzymatic activity. For instance, it has been shown to interact with laccase enzymes, enhancing their catalytic efficacy. Such interactions suggest that the compound could be utilized in biocatalysis and environmental applications where enzyme activity is crucial .

Several compounds share structural similarities with 4-hydroxybenzhydrazide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-HydroxybenzhydrazideHydroxyl group at the meta positionDifferent reactivity due to positional isomerism
4-AminobenzohydrazideAmino group instead of hydroxylExhibits different biological activities
2-HydroxybenzohydrazideHydroxyl group at the ortho positionPotentially different solubility and reactivity

4-Hydroxybenzhydrazide's unique position of the hydroxyl group at the para position grants it distinct chemical properties compared to its analogs, influencing both its reactivity and biological activity.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

LogP

-0.33 (LogP)

Appearance

White Solid

Melting Point

264-266°C

UNII

Y4G7G6U5GQ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5351-23-5

Wikipedia

4-Hydroxybenzhydrazide

Dates

Modify: 2023-08-15

Structural basis of the substrate recognition of hydrazidase isolated from Microbacterium sp. strain HM58-2, which catalyzes acylhydrazide compounds as its sole carbon source

Tomonori Akiyama, Misaki Ishii, Atsushi Takuwa, Ken-Ichi Oinuma, Yasuyuki Sasaki, Naoki Takaya, Shunsuke Yajima
PMID: 27908731   DOI: 10.1016/j.bbrc.2016.11.148

Abstract

Hydrazidase was an enzyme that remained unidentified for a half century. However, recently, it was purified, and its encoding gene was cloned. Microbacterium sp. strain HM58-2 grows with acylhydrazides as its sole carbon source; it produces hydrazidase and degrades acylhydrazides to acetate and hydrazides. The bacterial hydrazidase belongs to the amidase signature enzyme family and contains a Ser-cisSer-Lys catalytic motif. The condensation of hydrazine and carbonic acid produces various hydrazides, some of which are raw materials for synthesizing pharmaceuticals and other useful chemicals. Although natural hydrazide compounds have been identified, the metabolic systems for hydrazides are not fully understood. Here, we report the crystal structure of hydrazidase from Microbacterium sp. strain HM58-2. The active site was revealed to consist of a Ser-cisSer-Lys catalytic triad, in which Ser179 forms a covalent bond with a carbonyl carbon of the substrate. 4-Hydroxybenzoic acid hydrazide bound to the S179A mutant, showing an oxyanion hole composed of the three backbone amide groups. Furthermore, H336 in the non-conserved region in the amidase family may define the substrate specificity, which was confirmed by mutation analysis. A wild-type apoenzyme structure revealed an unidentified molecule covalently bound to S179, representing a tetrahedral intermediate.


Hydrogen-bonded chains in 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole and complex hydrogen-bonded sheets in (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate

Seranthimata Samshuddin, Jerry P Jasinski, James A Golen, Badiadka Narayana, Hemmige S Yathirajan, Christopher Glidewell
PMID: 25186359   DOI: 10.1107/S2053229614017707

Abstract

Two different heterocycles, a pyrazole and an oxadiazine, are formed by the reactions of a common precursor, (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one, with different simple hydrazines. In 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole, C(21)H(14)F(2)N(2), (I), formed using phenylhydrazine, there is some aromatic-type delocalization in the pyrazole ring, and the molecules are linked into simple chains by a single C-H...π(arene) hydrogen bond. The reaction with 4-hydroxybenzohydrazide gives (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine, which was crystallized from N,N-dimethylformamide to give the monosolvate, C(22)H(16)F(2)N(2)O(3) · C(3)H(7)NO, (II), in which the solvent molecule is disordered over two sets of atomic sites having occupancies of 0.557 (10) and 0.443 (10). The oxadiazine molecules in (II) are linked by a combination of N-H...N and C-H...O hydrogen bonds to form complex sheets, having the hydrogen bonds in the central layer and with the solvent molecules attached at the outer faces by O-H...O hydrogen bonds.


Residue depletion of nifuroxazide in broiler chicken

Feng Gao, Qi Di Zhang, Zhen Hong Zhang, Xiao Dong Yan, Hui Cai Zhang, Jian Ping Wang
PMID: 23339038   DOI: 10.1002/jsfa.6024

Abstract

Several nitrofuran drugs have been prohibited for use in food producing animals due to their carcinogenic and mutagenic effects. However, one of the nitrofurans, nifuroxazide, is still used as a veterinary drug in some countries. This study was conducted to investigate the residue depletion of nifuroxazide in broiler chicken. Chickens were fed with dietary feeds containing 50 mg kg⁻¹ of nifuroxazide for seven consecutive days. Liver, kidney, muscle and plasma samples were collected at different withdrawal periods, and the residues of parent nifuroxazide and its acid-hydrolysable side chain, 4-hydroxybenzhydrazide (HBH), in these samples were determined.
Nifuroxazide was metabolised in vivo and its metabolite HBH was formed. Parent nifuroxazide was not detectable in these samples after 14 days of cessation. HBH was detectable in these samples even after 28 days of cessation and the total HBH residues were higher than 1.0 ng g⁻¹. Furthermore, the residue level of tissue bound HBH was much higher than that of free HBH.
The tissue-bound HBH could be used as a marker to monitor the residue of nifuroxazide in chicken and the best target tissue should be liver. This is the first paper reporting the residue depletion of nifuroxazide in chicken.


Sensitive high-throughput screening for the detection of reducing sugars

Andrea Mellitzer, Anton Glieder, Roland Weis, Christoph Reisinger, Karlheinz Flicker
PMID: 21538898   DOI: 10.1002/biot.201100001

Abstract

The exploitation of renewable resources for the production of biofuels relies on efficient processes for the enzymatic hydrolysis of lignocellulosic materials. The development of enzymes and strains for these processes requires reliable and fast activity-based screening assays. Additionally, these assays are also required to operate on the microscale and on the high-throughput level. Herein, we report the development of a highly sensitive reducing-sugar assay in a 96-well microplate screening format. The assay is based on the formation of osazones from reducing sugars and para-hydroxybenzoic acid hydrazide. By using this sensitive assay, the enzyme loads and conversion times during lignocellulose hydrolysis can be reduced, thus allowing higher throughput. The assay is about five times more sensitive than the widely applied dinitrosalicylic acid based assay and can reliably detect reducing sugars down to 10 μM. The assay-specific variation over one microplate was determined for three different lignocellulolytic enzymes and ranges from 2 to 8%. Furthermore, the assay was combined with a microscale cultivation procedure for the activity-based screening of Pichia pastoris strains expressing functional Thermomyces lanuginosus xylanase A, Trichoderma reesei β-mannanase, or T. reesei cellobiohydrolase 2.


Advantages of isothermal titration calorimetry for xylanase kinetics in comparison to chemical-reducing-end assays

Martin J Baumann, Leigh Murphy, Nina Lei, Kristian B R M Krogh, Kim Borch, Peter Westh
PMID: 21074510   DOI: 10.1016/j.ab.2010.11.001

Abstract

In lignocellulosic raw materials for biomass conversion, hemicelluloses constitute a substantial fraction, with xylan being the primary part. Although many pretreatments reduce the amount or change the distribution of xylan, it is important to degrade residual xylan so as to improve the overall yield. Typically, xylanase reaction rates are measured in stopped assays by chemical quantification of the reducing ends. With isothermal titration calorimetry (ITC), the heat flow of the hydrolysis can be measured in continuous fashion, with the reaction rate being directly proportional to the heat flow. Reaction enthalpies for carbohydrate hydrolysis are typically below 5kJ/mol, which is the limiting factor for straight forward calorimetric quantification of enzymatic reaction rates using current ITC technology. To increase the apparent reaction enthalpy, we employed a subsequent oxidation of hydrolysis products by carbohydrate oxidase and catalase. Here we show that the coupled assay with carbohydrate oxidase and catalase can be used to measure enzyme kinetics of a GH10 xylanase from Aspergillus aculeatus on birch xylan and wheat arabinoxylan. Results are discussed in the light of a critical analysis of the sensitivity of four chemical-reducing-end quantification methods using well-characterized substrates.


Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from

Halina Maniak, Michał Talma, Konrad Matyja, Anna Trusek, Mirosław Giurg
PMID: 32164357   DOI: 10.3390/molecules25051255

Abstract

A series of hydrazide-hydrazones
, the imine derivatives of hydrazides and aldehydes bearing benzene rings, were screened as inhibitors of laccase from
. Laccase is a copper-containing enzyme which inhibition might prevent or reduce the activity of the plant pathogens that produce it in various biochemical processes. The kinetic and molecular modeling studies were performed and for selected compounds, the docking results were discussed. Seven 4-hydroxybenzhydrazide (4-HBAH) derivatives exhibited micromolar activity
= 24-674 µM with the predicted and desirable competitive type of inhibition. The structure-activity relationship (SAR) analysis revealed that a slim salicylic aldehyde framework had a pivotal role in stabilization of the molecules near the substrate docking site. Furthermore, the presence of phenyl and bulky
-butyl substituents in position 3 in salicylic aldehyde fragment favored strong interaction with the substrate-binding pocket in laccase. Both 3- and 4-HBAH derivatives containing larger 3-
-butyl-5-methyl- or 3,5-di-
-butyl-2-hydroxy-benzylidene unit, did not bind to the active site of laccase and, interestingly, acted as non-competitive (
= 32.0 µM) or uncompetitive (
= 17.9 µM) inhibitors, respectively. From the easily available laccase inhibitors only sodium azide, harmful to environment and non-specific, was over 6 times more active than the above compounds.


Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies

Sumaira Javaid, Syed Muhammad Saad, Humaira Zafar, Rizwana Malik, Khalid Mohammed Khan, M Iqbal Choudhary, Atta-Ur Rahman
PMID: 31986186   DOI: 10.1371/journal.pone.0227549

Abstract

Over-expression of thymidine phosphorylase (TP) plays a key role in many pathological complications, including angiogenesis which leads to cancer cells proliferation. Thus in search of new anticancer agents, a series of 4-hydroxybenzohydrazides (1-29) was synthesized, and evaluated for in vitro thymidine phosphorylase inhibitory activity. Twenty compounds 1-3, 6-14, 16, 19, 22-24, and 27-29 showed potent to weak TP inhibitory activities with IC50 values in the range of 6.8 to 229.5 μM, in comparison to the standards i.e. tipiracil (IC50 = 0.014 ± 0.002 μM) and 7-deazaxanthine (IC50 = 41.0 ± 1.63 μM). Kinetic studies on selected inhibitors 3, 9, 14, 22, 27, and 29 revealed uncompetitive and non-competitive modes of inhibition. Molecular docking studies of these inhibitors indicated that they were able to interact with the amino acid residues present in allosteric site of TP, including Asp391, Arg388, and Leu389. Antiproliferative (cytotoxic) activities of active compounds were also evaluated against mouse fibroblast (3T3) and prostate cancer (PC3) cell lines. Compounds 1, 2, 19, and 22-24 exhibited anti-proliferative activities against PC3 cells with IC50 values between 6.5 to 10.5 μM, while they were largely non-cytotoxic to 3T3 (mouse fibroblast) cells proliferation. Present study thus identifies a new class of dual inhibitors of TP and cancer cell proliferation, which deserves to be further investigated for anti-cancer drug development.


Hapten synthesis, monoclonal antibody production and immunoassay development for direct detection of 4-hydroxybenzehydrazide in chicken, the metabolite of nifuroxazide

Ghulam Mujtaba Mari, Hongfang Li, Baolei Dong, Huijuan Yang, Aisha Talpur, Jiafei Mi, Liuchuan Guo, Xuezhi Yu, Yuebin Ke, Diangang Han, Zhanhui Wang
PMID: 33765482   DOI: 10.1016/j.foodchem.2021.129598

Abstract

Derivatization is usually employed in immunoassay for detection of metabolites of nitrofurans and avoiding derivatization could be preferable to achieve an efficient screening. In the study, we designed four haptens of 4-hydroxybenhydrazide (HBH), the nifuroxazide metabolite. The effect of hapten structures on antibody affinity were evaluated and one monoclonal antibody was produced by using the Hapten C with a linear alkalane spacer arm. After optimization, an enzyme linked-immunosorbent assay (ELISA) was established with an 50% inhibition concentration of 0.25 ng mL
for HBH, which could ensure the direct detection of HBH without derivatization. The limit of detection of the ELISA for HBH was 0.12 µg kg
with the recoveries of 90.1-96.2% and coefficient of variation (CV) values lower than 9.1%. In conclusion, we produced several high affinity antibodies to HBH with new designed hapten and developed an icELISA for the direct detection of HBH without derivatization in chicken.


Determination of Fructan (Inulin, FOS, Levan, and Branched Fructan) in Animal Food (Animal Feed, Pet Food, and Ingredients): Single-Laboratory Validation, First Action 2018.07

Barry V McCleary, Lucie M J Charmier, Vincent A McKie, Ciara McLoughlin, Artur Rogowski
PMID: 30646972   DOI: 10.5740/jaoacint.18-0330

Abstract

Traditional enzyme-based methods for measurement of fructan were designed to measure just inulin and branched-type (agave) fructans. The enzymes employed, namely exo-inulinase and endo-inulinase, give incompletely hydrolysis of levan. Levan hydrolysis requires a third enzyme, endo-levanase. This paper describes a method and commercial test kit (Megazyme Fructan Assay Kit) for the determination of all types of fructan (inulin, levan, and branched) in a variety of animal feeds and pet foods. The method has been validated in a single laboratory for analysis of pure inulin, agave fructan, levan, and a range of fructan containing samples. Quantification is based on complete hydrolysis of fructan to fructose and glucose by a mixture of exo-inulinase, endo-inulinase, and endo-levanase, followed by measurement of these sugars using the PAHBAH reducing sugar method which gives the same color response with fructose and glucose. Before hydrolysis of fructan, interfering sucrose and starch in the sample are specifically hydrolyzed and removed by borohydride reduction. The single-laboratory validation (SLV) outlined in this document was performed on commercially available inulin (Raftiline) and agave fructan (Frutafit®), levan purified from Timothy grass, two grass samples, a sample of legume hay, two animal feeds and two barley flours, one of which (Barley MAX®) was genetically enriched in fructan through plant breeding. Parameters examined during the validation included working range, target selectivity, recovery, LOD, LOQ, trueness (bias), precision (repeatability and intermediate precision), robustness, and stability. The method is robust, quick, and simple.


Synthesis, characterization, structural analysis of metal(II) complexes of N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide-Multisubstituted Schiff base as a F(-) and Cu(2+) ions selective chemosensor

A Sundar, M Prabhu, N Indra Gandhi, M Marappan, G Rajagopal
PMID: 24759756   DOI: 10.1016/j.saa.2014.03.084

Abstract

New colorimetric chemosensor, N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide, containing OH and NH groups as binding sites have been synthesized and characterized by spectral UV, IR, NMR and ESR. The molecular structure of ligand is determined by X-ray crystallography and it has the monoclinic space group P21/c with cell parameters a=15.1058(6), b=14.3433(6), c=17.5800(8)Å and Z=8. The electronic spectral measurements show that Co(2+), Ni(2+) and Zn(2+) complexes have tetrahedral geometry, while Cu(2+) complex has square planar geometry. Magnetic measurements show that Cu(2+), Co(2+) and Ni(2+) complexes have paramagnetic behavior and Zn(2+) complex has diamagnetic behavior. Anion binding studies carried out using (1)H NMR and UV-visible spectrophotometric titrations revealed that these receptors exhibit selective recognition towards F(-) over other halide anions. The selectivity for F(-) among the halides is attributed mainly to the hydrogen-bond interaction of the receptor with F(-). Receptor (5 × 10(-5)M) shows color change from colorless to yellow in the presence of tetrabutylammonium fluoride (TBAF, 1.5 × 10(-3)M). Moreover, F(-)-induced color changes remain the same even in the presence of large excess of Cl(-), Br(-) and I(-). The binding constant is found to be higher towards F(-) ion and this may be due to presence of OH group, which offers extra binding site. Chromogenic receptor undergoes distinct color changes from colorless to green on gradual addition of Cu(2+) can be used as colorimetric probes for spectrophotometric and visual analysis of Cu(2+) in the presence of other transition metal ions such as Co(2+), Ni(2+) and Zn(2+).


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